Methyl 5-bromo-6-iodo-2-naphthoate
Description
Methyl 5-bromo-6-iodo-2-naphthoate is a dihalogenated naphthalene derivative featuring a bromine atom at position 5, an iodine atom at position 6, and a methyl ester group at position 2. These compounds are critical intermediates in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where halogen substituents enable regioselective functionalization .
Properties
Molecular Formula |
C12H8BrIO2 |
|---|---|
Molecular Weight |
391.00 g/mol |
IUPAC Name |
methyl 5-bromo-6-iodonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8BrIO2/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6H,1H3 |
InChI Key |
FKTBYWOZAQIMOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)I)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between methyl 5-bromo-6-iodo-2-naphthoate and its analogs:
Estimated based on atomic masses.
*Hypothetical analog; synthesis via aromatic Finkelstein reaction from methyl 6-bromo-2-naphthoate is plausible .
Key Observations:
- Electronic Effects: The dual halogenation in this compound creates distinct electronic environments.
- Steric Considerations: The larger atomic radius of iodine (140 pm vs. bromine’s 115 pm) introduces steric hindrance at position 6, which may slow nucleophilic substitution compared to mono-halogenated analogs.
- Thermodynamic Stability : Iodine’s weaker C–I bond (vs. C–Br) could render this compound more reactive under thermal or photolytic conditions.
Challenges and Limitations
- Synthetic Complexity : Introducing both bromine and iodine requires precise control to avoid over-halogenation or isomer formation.
- Purification : The higher molecular weight and halogenated nature may complicate chromatographic separation, as seen in methyl 6-bromo-2-naphthoate purification workflows .
- Cost : Iodine’s scarcity and higher cost compared to bromine could limit large-scale applications.
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